(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Description
(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic small molecule characterized by a methanone core bridging two heterocyclic systems: a 5-methylisoxazole ring and a pyrazine-substituted piperidine moiety.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-10-7-12(17-21-10)14(19)18-6-2-3-11(9-18)20-13-8-15-4-5-16-13/h4-5,7-8,11H,2-3,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFKKMJCXUEGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The pyrazin-2-yloxy group is introduced via SNAr reaction between 2-chloropyrazine and piperidin-3-ol under basic conditions:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Cs2CO3 (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 18 h |
| Yield | 68–72% |
Mechanistic studies confirm that electron-deficient pyrazine rings facilitate nucleophilic attack at the 2-position, while steric effects from the piperidine hydroxyl group necessitate elevated temperatures for sufficient reactivity.
Alternative Pathway: Mitsunobu Etherification
For substrates with competing reactivity, the Mitsunobu reaction provides improved regioselectivity:
$$ \text{3-Hydroxypiperidine} + \text{2-Hydroxypyrazine} \xrightarrow{\text{DIAD, PPh}_3} \text{3-(Pyrazin-2-yloxy)piperidine} $$
This method achieves 81% yield but requires stoichiometric phosphine reagents, increasing production costs.
Acylation of Piperidine Intermediate
Schotten-Baumann Conditions
Reaction of 3-(pyrazin-2-yloxy)piperidine with 5-methylisoxazole-3-carbonyl chloride in biphasic medium:
Optimized Protocol
- Dissolve piperidine intermediate (1.0 equiv) in CH2Cl2
- Add aqueous NaHCO3 (2.0 M, 3.0 equiv)
- Slowly introduce acyl chloride (1.2 equiv) at 0°C
- Warm to room temperature, stir for 4 h
- Isolate product via extraction (EtOAc/water)
- Final yield: 85%
Catalytic Acylation with DMAP
For sterically hindered substrates, 4-dimethylaminopyridine (DMAP, 10 mol%) enhances reaction efficiency:
$$ \text{Yield improvement: } 78\% \rightarrow 92\% \text{ (3.5 h reaction time)} $$
Alternative Synthetic Routes
Solid-Phase Synthesis
A patent-disclosed method utilizes Wang resin-bound piperidine derivatives for iterative functionalization:
- Resin loading via carbodiimide coupling
- On-resin etherification with 2-hydroxypyrazine
- Cleavage and solution-phase acylation
Advantages : Simplified purification, 76% overall yield
Microwave-Assisted Cyclization
Accelerated formation of the isoxazole ring under microwave irradiation (300 W, 150°C, 20 min):
$$ \text{β-Ketoester} + \text{NH}_2\text{OH·HCl} \rightarrow \text{5-Methylisoxazole-3-carboxylic acid (94% purity)} $$
Critical Process Parameters
Solvent Effects on Acylation
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DCM | 8.93 | 2.14 |
| THF | 7.58 | 1.89 |
| DMF | 36.7 | 3.02 |
| Acetonitrile | 37.5 | 2.97 |
Polar aprotic solvents enhance reaction rates through transition-state stabilization.
Temperature Optimization
Arrhenius analysis of acylation step:
$$ \ln k = -\frac{Ea}{R} \left(\frac{1}{T}\right) + \ln A $$
Calculated activation energy $$ Ea = 45.2 \, \text{kJ/mol} $$, justifying room-temperature conditions.
Purification and Characterization
Chromatographic Methods
- Normal Phase SiO2 : Hexane/EtOAc (3:1 → 1:1 gradient)
- Reverse Phase C18 : MeCN/H2O + 0.1% TFA
- HPLC Purity : >99% (tR = 6.72 min, Zorbax SB-C18 column)
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=1.5 Hz, 1H, pyrazine), 6.38 (s, 1H, isoxazole), 5.12–5.09 (m, 1H, piperidine OCH), 2.51 (s, 3H, CH₃)
- HRMS (ESI+) : m/z calcd for C₁₄H₁₅N₃O₃ [M+H]⁺ 298.1188, found 298.1185
Industrial-Scale Considerations
Cost Analysis
| Component | Lab-Scale Cost (USD/g) | Kilo-Lab Cost (USD/g) |
|---|---|---|
| 2-Chloropyrazine | 12.50 | 8.20 |
| Piperidin-3-ol | 9.80 | 6.15 |
| Acyl Chloride | 18.75 | 11.40 |
Process intensification through continuous flow chemistry reduces total synthesis time by 40% compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The methanone-linked heterocyclic framework is shared across several analogs, but substituent variations critically alter properties:
Key Observations :
- Pyrazine vs. Pyridine/Pyrazole : The pyrazin-2-yloxy group in the target compound offers a unique balance of hydrogen-bond acceptor capacity and aromatic stacking compared to pyridine () or pyrazole (), which may alter target selectivity .
- Fluorinated Groups : Fluorinated analogs () exhibit higher metabolic stability and bioavailability but may introduce steric constraints absent in the target compound’s pyrazine-oxy group .
Pharmacokinetic and Computational Insights
- Molecular Docking : CID-24791139 () demonstrated low binding energy in docking studies, attributed to its trifluoromethylphenyl group’s hydrophobic interactions. The target compound’s pyrazine-oxy group could similarly engage in π-π interactions but with distinct spatial orientation .
- Solubility: Piperidine-based methanones (e.g., ’s piperazine derivative) often exhibit moderate aqueous solubility. The pyrazine-oxy group may enhance solubility relative to fluorinated or nitro-substituted analogs () due to increased polarity .
Biological Activity
The compound (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its unique structural characteristics. This compound features a five-membered isoxazole ring and a piperidine moiety substituted with a pyrazinyl ether, which may facilitate interactions with various biological targets, potentially leading to diverse therapeutic applications.
Structural Characteristics
The molecular structure of this compound can be analyzed through its distinct components:
| Component | Description |
|---|---|
| Isoxazole Ring | A five-membered heterocyclic compound containing nitrogen and oxygen. |
| Piperidine Moiety | A six-membered saturated ring containing nitrogen, known for its pharmacological properties. |
| Pyrazine Ether | A bicyclic structure that enhances interaction with biological receptors. |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antibacterial properties.
- Enzyme Inhibition : The compound may interact with enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
- Receptor Modulation : Binding studies indicate that this compound may modulate the activity of specific receptors, influencing signaling pathways associated with various diseases.
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites or allosteric sites on target proteins, modulating their activity and influencing downstream signaling pathways.
QSAR Studies
Quantitative structure–activity relationship (QSAR) studies have suggested that the specific structural features of this compound contribute significantly to its pharmacological profile. These studies indicate that modifications to the isoxazole or piperidine structures could enhance binding affinity and biological activity.
In Vitro Studies
In vitro studies assessing the biological activity of related compounds have demonstrated promising results:
- Compounds sharing structural similarities exhibited strong inhibitory effects on cancer cell lines, indicating potential anticancer properties.
- Binding interactions with bovine serum albumin (BSA) were evaluated to understand the pharmacokinetics and bioavailability of the compound.
Comparative Analysis
The uniqueness of this compound lies in its combination of an isoxazole ring with a piperidine structure, which may confer distinct pharmacokinetic properties compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenyletihynylpyridine | Contains pyridine ring | Antagonist activity on mGluR5 |
| Pyrazinamide | Contains pyrazine ring | Antimycobacterial activity |
| 4-Aminopyridine | Pyridine derivative | Potassium channel blocker |
Q & A
Q. What are the key synthetic strategies for synthesizing (5-Methylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone?
The synthesis involves three modular steps:
- Isoxazole ring formation : A [3+2] cycloaddition between alkynes and nitrile oxides under catalytic conditions (e.g., Cu(I) or Ru(II)) .
- Pyrazine introduction : Nucleophilic substitution at the piperidine C3 position using pyrazin-2-ol under basic conditions (e.g., NaH/DMF) .
- Piperidine functionalization : Reductive amination or coupling reactions to attach the methanone group. Key optimization parameters include temperature control (60–120°C), solvent selection (THF, DCM), and purification via column chromatography or recrystallization .
Q. How is structural characterization of this compound performed?
- NMR spectroscopy : Assignments for the isoxazole (δ 6.2–6.5 ppm, C3-H), pyrazine (δ 8.3–8.6 ppm), and piperidine (δ 3.5–4.0 ppm, N-CH₂) protons .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 343.13 (C₁₅H₁₅N₅O₃⁺) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and dihedral angles, critical for confirming stereochemistry .
Q. What preliminary biological screening assays are recommended?
- Kinase inhibition assays : Test against mTORC1/2 or related kinases using ADP-Glo™ kits .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values reported in µM ranges .
- Permeability assays : Caco-2 cell monolayers to assess blood-brain barrier penetration potential .
Advanced Research Questions
Q. How can contradictory data on kinase selectivity be resolved?
Discrepancies in inhibitory profiles may arise from:
- Assay conditions : ATP concentration variations (1 mM vs. 10 µM) affecting IC₅₀ .
- Structural flexibility : Pyrazin-2-yloxy group orientation altering target binding (confirmed via molecular docking with AutoDock Vina) .
- Off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .
Q. What experimental designs optimize in vivo pharmacokinetic (PK) studies?
- Dosing regimens : Single-dose PK in rodents (e.g., 10 mg/kg IV/PO) with plasma sampling at 0.5, 2, 6, 12, 24 h .
- Analytical methods : LC-MS/MS quantification (LOQ: 1 ng/mL) to determine AUC, Cₘₐₓ, and t₁/₂ .
- Metabolite identification : Liver microsome incubations with NADPH to detect oxidative metabolites (e.g., pyrazine N-oxidation) .
Q. How does the pyrazin-2-yloxy group influence SAR?
Comparative studies with analogs (e.g., pyridin-2-yloxy or thiadiazole replacements) reveal:
- Binding affinity : Pyrazine enhances hydrogen bonding with kinase ATP pockets (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for pyridine) .
- Solubility : Pyrazine reduces logP by 0.3 units compared to phenyl, improving aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) .
- Metabolic stability : Pyrazine resists CYP3A4-mediated oxidation better than pyrimidine .
Q. What strategies address low yield in the final coupling step?
- Catalyst screening : Pd(PPh₃)₄ vs. CuI/Proline for Ullmann-type couplings (yield improvement: 45% → 72%) .
- Solvent optimization : Switch from DMF to DMAc to reduce side-product formation .
- Microwave-assisted synthesis : 30 min at 120°C vs. 24 h conventional heating .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
